2-[(4-Amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenothiazin-10-ylethanone
Description
2-[(4-Amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenothiazin-10-ylethanone is a heterocyclic compound combining a phenothiazine core with a substituted 1,2,4-triazole moiety. The phenothiazine system, a sulfur- and nitrogen-containing tricyclic structure, is known for its diverse pharmacological applications, including antipsychotic and antihistaminic activities. The triazole ring, functionalized with an amino and ethyl group at positions 4 and 5, respectively, introduces hydrogen-bonding capabilities and enhanced stability.
Properties
IUPAC Name |
2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenothiazin-10-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5OS2/c1-2-16-20-21-18(23(16)19)25-11-17(24)22-12-7-3-5-9-14(12)26-15-10-6-4-8-13(15)22/h3-10H,2,11,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHQCNNSHXYLKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to have a wide range of biological properties, including anti-microbial, sedative, anticonvulsant, anticancer, anti-inflammatory, diuretic, antibacterial, hypoglycemic, antitubercular, and antifungal activities.
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds. They also possess abundant π-electrons and unshared electron pairs on the nitrogen atom that can interact with d-orbitals of any metal to provide a protective film.
Biochemical Pathways
1,2,4-triazole derivatives are known to have a broad range of biological activities, suggesting they may interact with multiple biochemical pathways.
Pharmacokinetics
The presence of the 1,2,4-triazole moiety in a compound generally leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties.
Result of Action
Compounds containing the 1,2,4-triazole moiety are known to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, 1,2,4-triazole derivatives are known to be effective corrosion inhibitors of various metals, suggesting that their efficacy may be influenced by the presence of metals. Additionally, these compounds are amphoteric in nature, forming salts with acids as well as bases, and have special affinity towards metal surface displacing water molecules on the surface.
Biological Activity
The compound 2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenothiazin-10-ylethanone, a derivative of triazole and phenothiazine, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 383.49 g/mol. It features a triazole ring, a sulfanyl group, and a phenothiazine moiety, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 383.49 g/mol |
| Purity | Typically 95% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The triazole moiety can inhibit enzymes by forming hydrogen bonds with active sites, thereby affecting metabolic pathways.
- Covalent Bonding : The sulfanyl group can form covalent bonds with thiol groups in proteins, modulating their function.
- Binding Affinity : The trifluoromethyl group enhances binding affinity to specific receptors or enzymes.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of triazoles possess significant antimicrobial properties. For instance, compounds with similar structures have been reported to exhibit minimum inhibitory concentrations (MIC) against various pathogens:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.125–8 |
| Escherichia coli | 0.125–8 |
| Candida albicans | 3.125 |
In vitro studies suggest that the compound may be effective against resistant strains of bacteria and fungi, highlighting its potential as an antimicrobial agent .
Anticancer Activity
The compound has shown promising results in cancer research. For example, derivatives containing the triazole moiety have demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HCT-116 (Colon Carcinoma) | 6.2 |
| T47D (Breast Cancer) | 27.3 |
These findings suggest that the compound may inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .
Anti-inflammatory and Other Activities
The presence of the triazole ring is associated with anti-inflammatory properties as well as other pharmacological effects such as anticonvulsant and analgesic activities. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Triazole Derivatives : A study reported that mercapto-substituted triazoles exhibited significant anticancer activity against several cell lines, suggesting a broader application for compounds containing similar structures .
- Hybrid Compounds : Research on hybrids combining triazole with other pharmacophores demonstrated enhanced antimicrobial efficacy compared to standard treatments .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several triazole-thioether derivatives reported in the literature. Key comparisons include:
Key Observations:
- Phenothiazine vs. Aryl Groups: The target compound’s phenothiazine core distinguishes it from phenyl or fluorophenyl analogues. Phenothiazine’s electron-rich, planar structure may enhance π-π stacking interactions and redox activity compared to simpler aryl groups .
- Amino-Ethyl Triazole vs. Halogenated Triazoles: The 4-amino-5-ethyl triazole substituent in the target compound contrasts with halogenated (e.g., bromophenyl) or sulfonated analogues. The amino group may improve aqueous solubility and hydrogen-bonding capacity, while the ethyl group could modulate lipophilicity .
- Ketone vs. Alcohol Terminal Groups: Unlike the secondary alcohol in , the ketone group in the target compound may influence reactivity (e.g., susceptibility to reduction) and binding affinity in biological systems.
Q & A
Q. How can researchers optimize the synthesis of 2-[(4-Amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenothiazin-10-ylethanone to improve yield and purity?
Methodological Answer: The synthesis involves coupling phenothiazine acetic acid derivatives with 4-amino-5-ethyl-1,2,4-triazole-3-thiol. Key steps include:
- Reaction Conditions: Use ethanol/water as solvents under basic conditions (e.g., KOH) to facilitate nucleophilic substitution at the thiol group .
- Purification: Acidification with HCl precipitates the product, followed by recrystallization in ethyl acetate to remove unreacted starting materials .
- Yield Optimization: Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of phenothiazine acetic acid to triazole-thiol) to minimize side products .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- 1H NMR: Key signals include the phenothiazine aromatic protons (δ 6.8–7.5 ppm) and the ethyl group (δ 1.2–1.4 ppm for CH3, δ 2.5–3.0 ppm for CH2) .
- Mass Spectrometry: Confirm molecular weight using high-resolution MS (Exact Mass: 434.0849 g/mol) .
- FT-IR: Look for N–H stretching (3200–3400 cm⁻¹) and C=O absorption (1680–1720 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between crystallographic data and experimental spectral results for this compound?
Methodological Answer:
- Crystallography: Use SHELX for small-molecule refinement to resolve electron density maps, especially for the triazole and phenothiazine moieties .
- Validation Tools: Employ PLATON (e.g., ADDSYM) to check for missed symmetry or twinning, which may explain deviations in bond lengths/angles .
- DFT Calculations: Compare computed NMR chemical shifts (Gaussian/B3LYP) with experimental data to validate conformational preferences .
Q. What strategies are effective for analyzing the compound’s antioxidant or anti-inflammatory activity in vitro?
Methodological Answer:
- Antioxidant Assays: Use DPPH radical scavenging assays (IC50 values) and compare with reference compounds like quercetin derivatives .
- Anti-inflammatory Models: Evaluate inhibition of COX-2 or TNF-α in macrophage cell lines (e.g., RAW 264.7) using ELISA .
- Structure-Activity Relationship (SAR): Modify the ethyl group or phenothiazine substituents to assess impact on activity .
Q. How can regioselectivity challenges in triazole-thiol coupling reactions be addressed during synthesis?
Methodological Answer:
- Protecting Groups: Temporarily block competing reactive sites (e.g., amino groups) with Boc or Fmoc before coupling .
- Catalysis: Use Cu(I)-catalyzed click chemistry for selective thiol-alkyne reactions, avoiding undesired crosslinking .
- Kinetic Control: Optimize reaction temperature (e.g., 0–25°C) to favor mono-substitution over di-substitution .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic and solution-phase structural data?
Methodological Answer:
- Dynamic Effects: Use variable-temperature NMR to assess conformational flexibility (e.g., phenothiazine ring puckering) that may differ between solid-state and solution .
- Hirshfeld Analysis: Compare intermolecular interactions (e.g., hydrogen bonds) in the crystal structure (SHELXL-refined) with solvent-solute interactions in MD simulations .
Q. What experimental controls are essential when interpreting discrepancies in biological activity across assays?
Methodological Answer:
- Positive/Negative Controls: Include ascorbic acid for antioxidant assays and indomethacin for anti-inflammatory assays to calibrate activity thresholds .
- Solubility Checks: Confirm compound solubility in assay media (e.g., DMSO concentration ≤1%) to rule out false negatives .
Structural and Functional Insights
Q. How does the phenothiazine moiety influence the compound’s electronic properties?
Methodological Answer:
- Electrochemical Studies: Perform cyclic voltammetry to measure oxidation potentials (e.g., phenothiazine’s redox-active sulfur center) .
- DFT Analysis: Calculate HOMO-LUMO gaps to correlate with antioxidant efficacy .
Q. What are the synthetic pathways for analogues with enhanced pharmacokinetic properties?
Methodological Answer:
- Prodrug Design: Introduce ester or amide prodrug moieties at the ethanone carbonyl to improve solubility .
- Metabolic Stability: Use hepatic microsome assays to identify metabolic hotspots (e.g., triazole ring oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
